molecular formula C14H15N3 B1627878 2-Phenyl-5-pyrrolidin-1-yl-pyrazine CAS No. 912763-41-8

2-Phenyl-5-pyrrolidin-1-yl-pyrazine

Cat. No. B1627878
CAS RN: 912763-41-8
M. Wt: 225.29 g/mol
InChI Key: WHYKKVDUOXOPAX-UHFFFAOYSA-N
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Description

2-Phenyl-5-pyrrolidin-1-yl-pyrazine (PPP) is an organic compound that is used in many scientific research applications. It is a heterocyclic compound with a five-membered ring containing nitrogen and carbon atoms. PPP is a colorless, odorless, and non-toxic compound. It is soluble in water and has a low melting point. PPP has a wide range of applications in the pharmaceutical and food industries, as well as in materials science and biochemistry.

Scientific Research Applications

Synthesis and Characterization

Researchers have been focused on synthesizing and characterizing new pyrazine derivatives, including their spectroscopic analyses, molecular docking studies, and evaluating their potential as antimicrobial and anticancer agents. For instance, El-Azab et al. (2018) synthesized oxadiazole and pyrazine derivatives, demonstrating their potential anti-tubercular activity and suggesting possibilities for anticancer drug development through molecular docking studies (El-Azab et al., 2018).

Antimicrobial Activities

The development of new antimicrobial agents is a significant application of pyrazine derivatives. Abdel-Gawad et al. (2003) synthesized pyrazolo[3,4-d]pyrimidines and evaluated their antimicrobial activity, highlighting the potential of these compounds as antibacterial and antifungal agents (Abdel-Gawad et al., 2003).

Optical and Electronic Properties

Pyrazine derivatives are explored for their optical and electronic properties, which are crucial for applications in materials science, including organic electronics and photovoltaics. Zhao et al. (2014) investigated the electrochromic properties of polymers based on pyrido[4,3-b]pyrazine, demonstrating their potential in NIR electrochromic devices (Zhao et al., 2014).

Catalysis and Chemical Reactions

Pyrazine derivatives are also employed in catalysis and as intermediates in chemical reactions, contributing to the development of new synthetic methodologies. For example, the synthesis of dipyrrolopyrazine derivatives via metal-free and metal-catalyzed amination, as reported by Meti et al. (2017), showcases the versatility of pyrazine scaffolds in organic synthesis (Meti et al., 2017).

properties

IUPAC Name

2-phenyl-5-pyrrolidin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-2-6-12(7-3-1)13-10-16-14(11-15-13)17-8-4-5-9-17/h1-3,6-7,10-11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYKKVDUOXOPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587600
Record name 2-Phenyl-5-(pyrrolidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-(pyrrolidin-1-yl)pyrazine

CAS RN

912763-41-8
Record name 2-Phenyl-5-(pyrrolidin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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